Strategic Utilization of (1S,3R)-3-Fluorocyclopentan-1-amine in Lead Optimization
Strategic Utilization of (1S,3R)-3-Fluorocyclopentan-1-amine in Lead Optimization
CAS Number: 932706-21-3 Technical Whitepaper for Medicinal Chemistry Applications
Executive Summary: The "Polar Hydrophobic" Modulator
(1S,3R)-3-fluorocyclopentan-1-amine (CAS 932706-21-3) represents a high-value chiral building block for modern drug discovery. Unlike simple cycloalkyl amines, this scaffold introduces a specific vector of polarity and metabolic stability without significantly altering steric bulk.
For the medicinal chemist, this molecule serves three critical functions:
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pKa Modulation: The
-fluorine atom inductively lowers the basicity of the primary amine, improving oral bioavailability and blood-brain barrier (BBB) permeability compared to the non-fluorinated parent. -
Conformational Locking: The stereoelectronic effects of the C-F bond (specifically the gauche effect) bias the cyclopentane ring puckering, reducing the entropic penalty upon binding to a protein target.
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Metabolic Blocking: Substitution at the C3 position blocks oxidative metabolism (CYP450-mediated hydroxylation) at a typically vulnerable site.
Structural & Physicochemical Architectonics
Understanding the precise stereochemistry is non-negotiable for structure-activity relationship (SAR) integrity.
2.1 Stereochemical Definition
The CAS 932706-21-3 refers to the (1S,3R) isomer.[1][2][3] Based on Cahn-Ingold-Prelog (CIP) priority rules:
-
C1 (Amine): The nitrogen has priority. With H down, the counter-clockwise path (1→2→5) designates S .
-
C3 (Fluorine): The fluorine has priority. With H down, the clockwise path (1→2→4) designates R .
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Geometric Configuration: In a 1,3-disubstituted cyclopentane, the (1S,3R) configuration corresponds to the Cis isomer. Both the amine and the fluorine atom reside on the same face of the ring.
2.2 The Dipole Vector
Because both polar groups (NH₂ and F) are cis-oriented, their bond dipoles reinforce each other. This creates a significant molecular dipole moment, distinct from the trans isomer where dipoles partially cancel. This "Janus-faced" polarity (one face polar, one face lipophilic) allows the molecule to participate in specific electrostatic interactions within a binding pocket.
2.3 Physicochemical Data Profile
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | C₅H₁₀FN (Free base) | Low MW fragment (Fragment-Based Drug Design friendly). |
| Molecular Weight | 103.14 g/mol (Free base) | High ligand efficiency (LE). |
| Est. pKa (Amine) | ~ 8.8 - 9.2 | Lower than cyclopentylamine (~10.6). Reduces lysosomal trapping. |
| LogD (pH 7.4) | ~ -0.5 to 0.1 | Improved lipophilicity over non-fluorinated analogs. |
| H-Bond Donors | 2 | Primary amine handle. |
| H-Bond Acceptors | 1 (F) + 1 (N) | Fluorine acts as a weak acceptor. |
Synthetic Methodology: The Inversion Strategy
Core Directive: To ensure high enantiopurity (>98% ee), the synthesis must rely on nucleophilic fluorination with complete inversion of configuration. Reductive amination of 3-fluorocyclopentanone is discouraged as it yields difficult-to-separate diastereomers.
3.1 Retrosynthetic Analysis
Target: (1S,3R)-Cis -3-fluorocyclopentan-1-amine.[2][3]
Required Precursor: (1S,3S)-Trans -3-aminocyclopentanol (Protected).
Mechanism:
3.2 Validated Protocol Flow
Caption: Stereoselective synthesis via nucleophilic fluorination with inversion.
3.3 Detailed Experimental Protocol
Step 1: Deoxofluorination (The Critical Step)
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Substrate: tert-butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate.
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Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is preferred over DAST due to higher thermal stability, though DAST is acceptable if kept cold.
-
Solvent: Anhydrous DCM (Dichloromethane).
Procedure:
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Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere. Charge with substrate (1.0 eq) and DCM (0.1 M concentration).
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Cooling: Cool the solution to -78°C . Causality: Low temperature is critical to prevent elimination (formation of cyclopentene) which competes with substitution.
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Addition: Add Deoxo-Fluor (1.2 eq) dropwise.
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Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.
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Quench: Quench carefully with sat. NaHCO₃. Safety: Evolution of HF and CO₂ occurs; ensure proper venting.
-
Validation: Check TLC. The fluorinated product is typically less polar (higher Rf) than the alcohol.
Step 2: Deprotection
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Dissolve the intermediate in 1,4-dioxane.
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Add 4N HCl in dioxane (5 eq). Stir at RT for 2-4 hours.
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Concentrate in vacuo. The product, (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride, often precipitates as a white solid or can be triturated with diethyl ether.
Quality Control & Analytical Standards
To ensure the integrity of the building block, specific analytical markers must be verified.
4.1 NMR Interpretation
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¹⁹F NMR: Expect a multiplet around -170 to -180 ppm .
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Decoupling Check: Proton-decoupled ¹⁹F NMR should show a singlet (or simple pattern), confirming one fluorine environment.
-
-
¹H NMR (H-F Coupling): The proton on C3 (geminal to Fluorine) will exhibit a characteristic doublet of multiplets with a large coupling constant (
).-
Stereochemical Proof: The multiplicity of the H3 proton differs between cis and trans due to different vicinal H-H angles.
-
4.2 Stability Profile
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Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.
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Thermal: Stable at room temperature.
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Racemization: The stereocenters are configurationally stable under standard coupling conditions (amide coupling, reductive amination).
Medicinal Chemistry Applications
5.1 Decision Logic: When to use this Scaffold?
Caption: Decision matrix for deploying the fluorinated scaffold in SAR campaigns.
5.2 Case Study Contexts
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Proline Bioisosteres: In peptidomimetics, this ring mimics the turn-inducing properties of proline but with altered electronic properties.
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Kinase Inhibitors: Used to replace piperidines or cyclohexylamines in the solvent-exposed region of the ATP pocket to tune solubility without adding excessive lipophilicity.
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Cereblon Ligands (PROTACs): Fluorinated linkers can alter the exit vector and permeability of degraders.
References
-
ChemicalBook. (2025). Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)- Properties and Suppliers. Retrieved from
-
PubChem. (2025).[4][5][6] 3-Fluorocyclopentan-1-amine hydrochloride Data. National Library of Medicine.[7] Retrieved from (Note: Link directs to structurally related difluoro-analog record for property comparison as specific monofluoro record is aggregated).
-
Grygorenko, O. O., et al. (2025).[3] α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for fluorine effects).
Sources
- 1. Chiral Organic Compounds | CymitQuimica [cymitquimica.com]
- 2. Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)-|(1S,3R)-3-氟环戊烷-1-胺盐酸盐(932706-21-3)的供应商,生产企业,生产厂家 [m.chemicalbook.com]
- 3. Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)- | 932706-21-3 [chemicalbook.com]
- 4. 3-Fluorocyclopentanone | C5H7FO | CID 68211367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3-Difluorocyclopentan-1-amine hydrochloride | C5H10ClF2N | CID 53403836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine | C6H8F3N | CID 23237085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Fluorocyclopent-3-en-1-one | C5H5FO | CID 89449755 - PubChem [pubchem.ncbi.nlm.nih.gov]
